6-chloro-N4-isopropylpyridine-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 6-chloro-N4-isopropylpyridine-3,4-diamine involves several steps. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralizing with ammonia water . This method is efficient and yields a high recovery rate . Industrial production methods often involve similar steps but are optimized for larger scale production.
Chemical Reactions Analysis
6-chloro-N4-isopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N4-isopropylpyridine-3,4-diamine is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is used in various experimental protocols . Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N4-isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
6-chloro-N4-isopropylpyridine-3,4-diamine can be compared with other similar compounds such as 6-chloro-2,4-diaminopyrimidine and 6-chloro-N4-(3-methylenecyclobutyl)pyrimidine-4,5-diamine . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
6-chloro-4-N-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
SQAICIWNKAXGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1N)Cl |
Origin of Product |
United States |
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